N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
Description
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a thioxo group, and a carboxamide group
Properties
Molecular Formula |
C28H29N3O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C28H29N3O3S/c1-16-8-6-9-19(15-16)31-27(35)30-24-20-10-7-11-22(33-5)25(20)34-28(31,4)23(24)26(32)29-21-13-12-17(2)14-18(21)3/h6-15,23-24H,1-5H3,(H,29,32)(H,30,35) |
InChI Key |
UIXVZKQFYFTXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)NC3C(C2(OC4=C3C=CC=C4OC)C)C(=O)NC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves several steps, including the formation of the benzoxadiazocine ring system and the introduction of the thioxo and carboxamide groups. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may include optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and other functional groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with various biological effects.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxo group and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzoxadiazocine derivatives and compounds with similar functional groups. Compared to these compounds, N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide may have unique properties due to its specific structure and functional groups. Some similar compounds include:
- 3,4-Dimethoxyphenethylamine
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
